molecular formula C17H12BrClN2O2 B2489244 (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444656-66-0

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

Cat. No.: B2489244
CAS No.: 444656-66-0
M. Wt: 391.65
InChI Key: WBDUMKXOZWNHBA-UHFFFAOYSA-N
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Description

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond. This compound features a bromine and a chlorine substituent on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 4-chlorophenol, 3-bromo-4-hydroxybenzaldehyde, and acrylonitrile.

    Step 1: Formation of 4-chlorophenylmethanol from 4-chlorophenol via reduction.

    Step 2: Etherification of 4-chlorophenylmethanol with 3-bromo-4-hydroxybenzaldehyde to form 3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde.

    Step 3: Knoevenagel condensation of 3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde with acrylonitrile to form the desired this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the double bond.

    Reduction: Reduction reactions can target the nitrile group or the double bond.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include amines or alkanes.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of enamides in various chemical reactions.

Biology

    Biological Activity: Potential use in studying the biological activity of enamides, including their interactions with enzymes and receptors.

Medicine

    Drug Development: Could be explored for its potential as a pharmacophore in drug development, particularly in designing inhibitors or activators of specific biological pathways.

Industry

    Material Science: Possible applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of the bromine and chlorine substituents could enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
  • (Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

Uniqueness

  • Substituent Effects : The specific combination of bromine and chlorine substituents can influence the compound’s reactivity, stability, and biological activity.
  • Electronic Properties : The electronic properties of the substituents can affect the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2/c18-15-8-12(7-13(9-20)17(21)22)3-6-16(15)23-10-11-1-4-14(19)5-2-11/h1-8H,10H2,(H2,21,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDUMKXOZWNHBA-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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